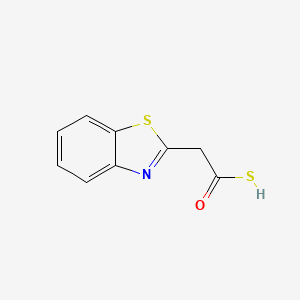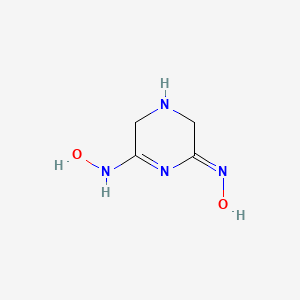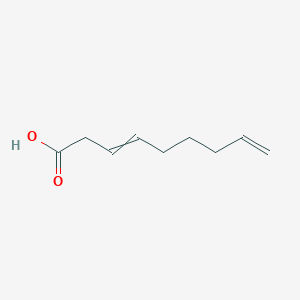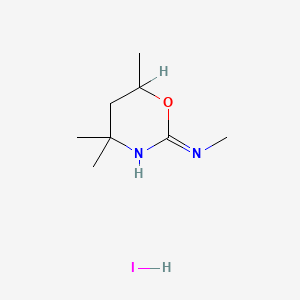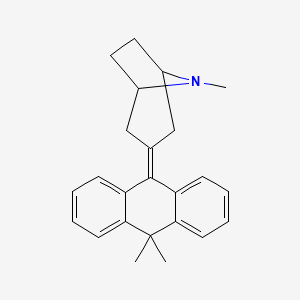
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is a complex organic compound that features a unique structure combining a tropane ring with a substituted anthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene, is first methylated to form 10,10-dimethyl-9,10-dihydroanthracene.
Coupling with Tropane: The methylated anthracene derivative is then coupled with tropane under specific reaction conditions, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenes .
科学研究应用
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane has several scientific research applications:
作用机制
The mechanism of action of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane involves its interaction with molecular targets through its anthracene and tropane moieties. The anthracene part can participate in π-π stacking interactions, while the tropane ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to specific physiological effects .
相似化合物的比较
Similar Compounds
Uniqueness
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is unique due to its combined structure of a tropane ring and a substituted anthracene. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
属性
CAS 编号 |
27574-22-7 |
|---|---|
分子式 |
C24H27N |
分子量 |
329.5 g/mol |
IUPAC 名称 |
3-(10,10-dimethylanthracen-9-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H27N/c1-24(2)21-10-6-4-8-19(21)23(20-9-5-7-11-22(20)24)16-14-17-12-13-18(15-16)25(17)3/h4-11,17-18H,12-15H2,1-3H3 |
InChI 键 |
OAEZJIXITIVTKP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(=C3CC4CCC(C3)N4C)C5=CC=CC=C51)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


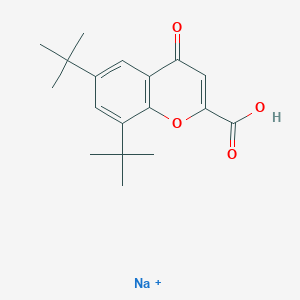
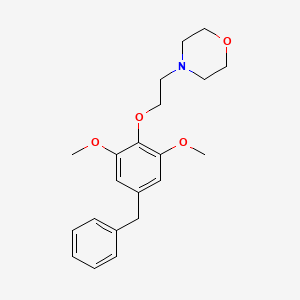
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
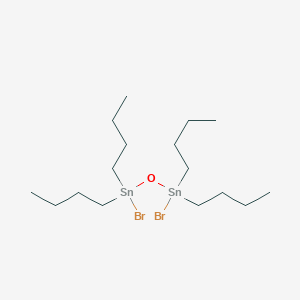
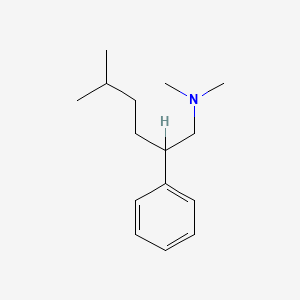
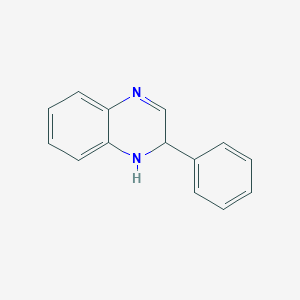
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
